molecular formula C8H6F2N2O B12970305 3-(Difluoromethyl)-1H-indazol-7-ol CAS No. 1782886-25-2

3-(Difluoromethyl)-1H-indazol-7-ol

Cat. No.: B12970305
CAS No.: 1782886-25-2
M. Wt: 184.14 g/mol
InChI Key: QWNNKEZDYMQMEN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1H-indazol-7-ol is a fluorinated indazole derivative characterized by a difluoromethyl (-CF$_2$H) group at the C3 position and a hydroxyl (-OH) group at C5. The difluoromethyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, while the hydroxyl group contributes to hydrogen bonding and solubility . This compound’s synthesis often involves palladium-catalyzed cross-coupling reactions, as seen in structurally related patents .

Properties

CAS No.

1782886-25-2

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

3-(difluoromethyl)-2H-indazol-7-ol

InChI

InChI=1S/C8H6F2N2O/c9-8(10)7-4-2-1-3-5(13)6(4)11-12-7/h1-3,8,13H,(H,11,12)

InChI Key

QWNNKEZDYMQMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents, such as ClCF2H, under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of difluoroacetic acid as a starting material. The process includes catalytic esterification using nanoscale titanium dioxide, which offers high reaction yields and short reaction times . This method is cost-effective and environmentally friendly, as it avoids the use of organic solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1H-indazol-7-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for difluoromethylation, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation can yield difluoromethylated heterocycles, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-(Difluoromethyl)-1H-indazol-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

3-Phenyl-1H-indazol-7-carboxylic Acid Hydrochloride
  • Substituents : Phenyl (-C$6$H$5$) at C3, carboxylic acid (-COOH) at C6.
  • Synthesis : Prepared via Suzuki-Miyaura coupling using phenylboronic acid and palladium diacetate .
  • The carboxylic acid enhances solubility in polar solvents but reduces cell permeability due to ionization at physiological pH.
  • Comparison : Unlike 3-(difluoromethyl)-1H-indazol-7-ol, the phenyl group lacks fluorine’s electronegative effects, resulting in lower metabolic stability and bioavailability .
4-Fluoro-3-iodo-7-methoxy-1H-indazole
  • Substituents : Iodo (-I) at C3, fluoro (-F) at C4, methoxy (-OCH$_3$) at C7.
  • Synthesis : Halogenation and methoxylation reactions, as described in iodinated indazole derivatives .
  • Properties : The iodo group acts as a leaving group, enabling further functionalization. The methoxy group increases lipophilicity (clogP ≈ 2.8) compared to the hydroxyl group in the target compound.
  • Comparison : The difluoromethyl group in 3-(difluoromethyl)-1H-indazol-7-ol provides steric bulk and electron-withdrawing effects without the reactivity of iodine, improving stability in biological systems .
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-5-fluoro-1H-indole
  • Substituents : Imidazole-benzo[d][1,3]dioxole hybrid at C3, fluoro at C3.
  • Synthesis : Multi-step procedure involving aldehyde condensation and sodium metabisulfite-mediated cyclization .
  • Properties : The benzo[d][1,3]dioxole moiety enhances aromatic stacking but introduces metabolic liabilities (e.g., CYP450-mediated oxidation).
  • Comparison : The difluoromethyl group in the target compound avoids such liabilities while maintaining similar lipophilicity (clogP ≈ 2.5 vs. 3.0 for the indole analogue) .

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